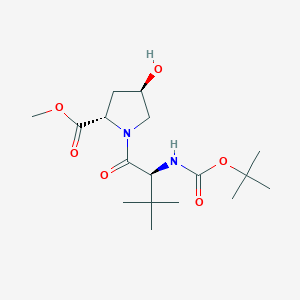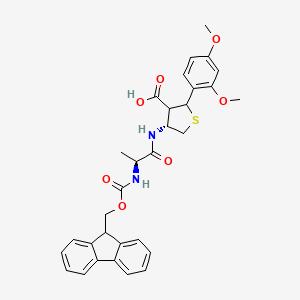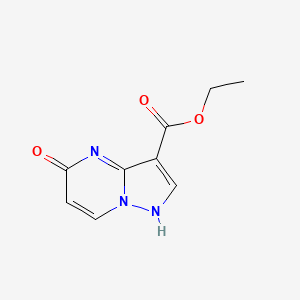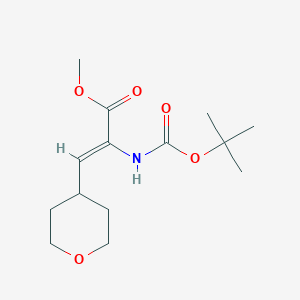
Methyl (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C17H30N2O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Homochiral Amino Acid Derivatives : This compound is used in the synthesis of homochiral amino acid derivatives, which have significant synthetic value (Kollár & Sándor, 1993).
Various Research Applications : The synthesized compound can be employed in different scientific research applications (Yoshida et al., 1996).
Chemoenzymatic Synthesis : It serves as a key intermediate for a new quinolone antitumor compound, AG-7352 (Kamal et al., 2004).
Neuroprotection : As an agonist of mGlu2 and -3 receptors, it has shown potential in protecting neurons against excitotoxic degeneration (Battaglia et al., 1998).
Precursor of trans-4-Methylproline : It is used as a precursor in the synthesis of trans-4-methylproline (Nevalainen & Koskinen, 2001).
One-Pot Enamide Cyclization Reaction : Its synthesis with high optical purity involves a one-pot enamide cyclization reaction (Magata et al., 2017).
Intermediate for Renin Preparation : It is useful as an intermediate in the preparation of renin, an enzyme critical in the renin-angiotensin system (Thaisrivongs et al., 1987).
Chiral Auxiliary in Waste Disposal : It acts as a chiral auxiliary in waste disposal applications (Brenner et al., 2003).
Crystal Structure Analysis : The compound's crystal structure, which features an envelope conformation and intermolecular interactions, is of interest (Yuan et al., 2010).
Dynamic Kinetic Resolution : It is used in dynamic kinetic resolution for the syntheses of biologically active compounds (Kubo et al., 1997).
Synthesis of Microsporin B : A key fragment of microsporin B, this compound has been synthesized for potential therapeutic applications (Swaroop et al., 2014).
Medicinal Chemistry Applications : It is used in the synthesis of various compounds, including dipeptidyl peptidase IV inhibitors (Baš et al., 2001).
Synthesis of Biotin Intermediates : It serves as a key intermediate in the synthesis of Biotin from L-cystine (Qin et al., 2014).
Synthesis of N-Boc Protected Oxazolidines : The compound is used for synthesizing N-Boc protected oxazolidines, crucial for medicinally significant candidates (Khadse & Chaudhari, 2015).
Peptide Mimetic HIV Protease Inhibitors : It serves as a building block in assembling HIV protease inhibitors (Ikunaka et al., 2002).
Synthesis and Reduction of Ketoesters : It is involved in the synthesis and reduction of ketoesters derived from hydroxyproline (King et al., 2005).
Propiedades
IUPAC Name |
methyl (2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23)/t10-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDCJXQCWZQGU-GRYCIOLGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate](/img/structure/B8124335.png)
![1-[(3-Iodophenyl)methyl]azetidine](/img/structure/B8124352.png)

![tert-butyl (1S,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8124363.png)






